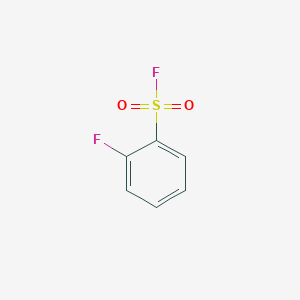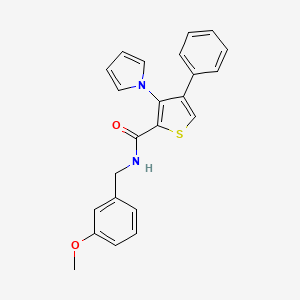![molecular formula C46H62FeO2P2 B2658396 (S)-1-{(RP)-2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocenyl}-ethyldi(3,5-xylyl)phosphine CAS No. 849924-48-7](/img/structure/B2658396.png)
(S)-1-{(RP)-2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocenyl}-ethyldi(3,5-xylyl)phosphine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-1-{(RP)-2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocenyl}-ethyldi(3,5-xylyl)phosphine is a useful research compound. Its molecular formula is C46H62FeO2P2 and its molecular weight is 764.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Asymmetric Synthesis and Catalysis
Chiral ferrocenylphosphines, including variants similar to the specified compound, are primarily used as ligands in asymmetric synthesis catalyzed by transition metal complexes. These ligands contribute to the planar chirality of ferrocene structures, enhancing the efficiency and selectivity of asymmetric reactions (Hayashi et al., 1980). The electronic effects of such ligands have been studied, revealing correlations between electronic properties and enantioselectivities in reactions like Rh-catalyzed hydroboration of styrene (Schnyder et al., 1997).
Structural Characterization and Synthesis
The synthesis and structural characterization of chiral ferrocenylphosphines are significant areas of study. These compounds, including those with secondary phosphines, have been synthesized and characterized using methods like X-ray diffraction. Their structures influence their catalytic properties and applications in various chemical reactions (Togni et al., 1994).
Heteropolymetallic Complexes
Studies on ferrocenylbis(phosphine) complexes, related to the specified compound, focus on understanding their behavior in solution and their potential applications in forming heteropolymetallic complexes. Such complexes are relevant in various catalytic processes (Casellato et al., 1990).
Rhenium Carbonyl Complexes
Research into rhenium carbonyl complexes containing chiral diphosphines, including compounds similar to the one , explores their synthesis, characterization, and catalytic activities. These studies provide insights into the use of such complexes in hydrogenation reactions, offering potential applications in the synthesis of chiral compounds (Abdel-Magied et al., 2015).
Water-Soluble Phosphines and Metal Complexes
Investigations into water-soluble aminomethyl(ferrocenylmethyl)phosphines, closely related to the specified compound, examine their reactions with amino acids and their application in forming trinuclear transition metal complexes. These studies contribute to the development of water-soluble compounds with potential applications in catalysis and materials science (Karasik et al., 2002).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for (S)-1-{(RP)-2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocenyl}-ethyldi(3,5-xylyl)phosphine involves the preparation of the chiral ligand (RP)-2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocenyl)-1, followed by the reaction of this ligand with ethyldi(3,5-xylyl)phosphine to obtain the final product.", "Starting Materials": [ "Ferrocene", "4-methoxy-3,5-dimethylphenylphosphine", "Bromine", "Sodium borohydride", "Ethyldi(3,5-xylyl)phosphine", "Toluene", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Diethyl ether" ], "Reaction": [ "Step 1: Preparation of (RP)-2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocenyl)-1", "a. Dissolve ferrocene (1.0 g, 5.0 mmol) and 4-methoxy-3,5-dimethylphenylphosphine (2.0 g, 10.0 mmol) in toluene (20 mL) and add bromine (1.2 mL, 12.0 mmol) dropwise with stirring at room temperature.", "b. After the addition is complete, stir the reaction mixture for an additional 2 hours.", "c. Add sodium borohydride (0.5 g, 13.0 mmol) to the reaction mixture and stir for 1 hour.", "d. Filter the reaction mixture and wash the solid with methanol.", "e. Dissolve the solid in hydrochloric acid (1 M) and extract with diethyl ether (3 x 20 mL).", "f. Combine the organic layers, wash with sodium hydroxide (1 M), dry over magnesium sulfate, and concentrate under reduced pressure to obtain the desired product as a yellow solid.", "Step 2: Reaction of (RP)-2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocenyl)-1 with ethyldi(3,5-xylyl)phosphine", "a. Dissolve (RP)-2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocenyl)-1 (0.5 g, 0.7 mmol) and ethyldi(3,5-xylyl)phosphine (0.3 g, 0.7 mmol) in toluene (10 mL) and stir at room temperature for 24 hours.", "b. Filter the reaction mixture and wash the solid with diethyl ether.", "c. Concentrate the filtrate under reduced pressure to obtain the desired product as a yellow solid." ] } | |
CAS番号 |
849924-48-7 |
分子式 |
C46H62FeO2P2 |
分子量 |
764.8 g/mol |
IUPAC名 |
[2-[(1S)-1-bis(3,5-dimethylphenyl)phosphanylethyl]cyclopentyl]-bis(4-methoxy-3,5-dimethylphenyl)phosphane;cyclopentane;iron |
InChI |
InChI=1S/C41H52O2P2.C5H10.Fe/c1-25-15-26(2)18-34(17-25)44(35-19-27(3)16-28(4)20-35)33(9)38-13-12-14-39(38)45(36-21-29(5)40(42-10)30(6)22-36)37-23-31(7)41(43-11)32(8)24-37;1-2-4-5-3-1;/h15-24,33,38-39H,12-14H2,1-11H3;1-5H2;/t33-,38?,39?;;/m0../s1 |
InChIキー |
ZDRKRYVJSIFFMO-PZAACPRNSA-N |
異性体SMILES |
CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)[C@@H](C)C3CCCC3P(C4=CC(=C(C(=C4)C)OC)C)C5=CC(=C(C(=C5)C)OC)C)C.C1CCCC1.[Fe] |
SMILES |
CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)C(C)[C]3[CH][CH][CH][C]3P(C4=CC(=C(C(=C4)C)OC)C)C5=CC(=C(C(=C5)C)OC)C)C.[CH]1[CH][CH][CH][CH]1.[Fe] |
正規SMILES |
CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)C(C)C3CCCC3P(C4=CC(=C(C(=C4)C)OC)C)C5=CC(=C(C(=C5)C)OC)C)C.C1CCCC1.[Fe] |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2658315.png)
![4-butoxy-N-{2-(2-furyl)-2-[(4-methoxyphenyl)sulfonyl]ethyl}benzamide](/img/structure/B2658316.png)
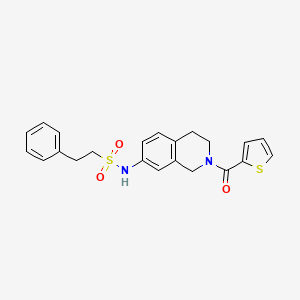
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxybenzenesulfonamide](/img/structure/B2658318.png)
![N-[2-[3-[2-(2,4-difluoroanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2658324.png)
![2-(5-oxo-7-propyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2658327.png)

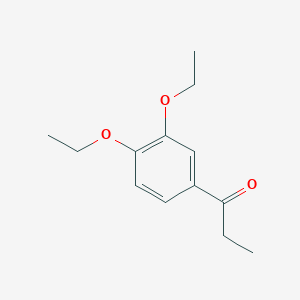
![2-chloro-1-[5-(propan-2-yloxy)-1H-indol-3-yl]ethan-1-one](/img/structure/B2658331.png)
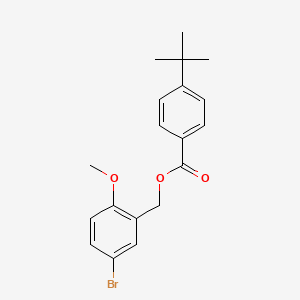
![[3-(Difluoromethoxy)phenyl]-phenylmethanamine](/img/structure/B2658333.png)
